molecular formula C13H10Cl2N2O B1341204 N-(4-Aminophenyl)-3,5-dichlorobenzamide CAS No. 926223-09-8

N-(4-Aminophenyl)-3,5-dichlorobenzamide

Cat. No.: B1341204
CAS No.: 926223-09-8
M. Wt: 281.13 g/mol
InChI Key: JLUPCCGHHJIEHC-UHFFFAOYSA-N
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Description

N-(4-Aminophenyl)-3,5-dichlorobenzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of an aminophenyl group and two chlorine atoms attached to the benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Amination Reaction: The synthesis of N-(4-Aminophenyl)-3,5-dichlorobenzamide can be achieved through the amination of 3,5-dichlorobenzoic acid with 4-aminophenylamine. This reaction typically involves the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

    Reduction Reaction: Another method involves the reduction of a nitro precursor, such as N-(4-nitrophenyl)-3,5-dichlorobenzamide, using a reducing agent like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(4-Aminophenyl)-3,5-dichlorobenzamide can undergo oxidation reactions, where the amino group is converted to a nitro group using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: The compound can be reduced to form N-(4-Aminophenyl)-3,5-dichlorobenzylamine using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The chlorine atoms in the benzamide structure can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)

Major Products:

    Oxidation: N-(4-Nitrophenyl)-3,5-dichlorobenzamide

    Reduction: N-(4-Aminophenyl)-3,5-dichlorobenzylamine

    Substitution: Various substituted benzamides depending on the nucleophile used

Scientific Research Applications

Chemistry: N-(4-Aminophenyl)-3,5-dichlorobenzamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and dyes.

Biology: In biological research, this compound is used to study enzyme inhibition and protein-ligand interactions. It can act as a ligand in binding studies to understand the molecular mechanisms of enzyme activity.

Medicine: this compound has potential applications in medicinal chemistry for the development of new therapeutic agents. It is investigated for its antimicrobial, anti-inflammatory, and anticancer properties.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new polymers and coatings with specific properties.

Mechanism of Action

The mechanism of action of N-(4-Aminophenyl)-3,5-dichlorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. In the case of receptor interactions, it can act as an agonist or antagonist, modulating the receptor’s signaling pathways.

Comparison with Similar Compounds

  • N-(4-Aminophenyl)-3,5-dichlorobenzylamine
  • N-(4-Nitrophenyl)-3,5-dichlorobenzamide
  • N-(4-Methoxyphenyl)-3,5-dichlorobenzamide

Comparison:

  • N-(4-Aminophenyl)-3,5-dichlorobenzylamine: This compound is similar in structure but has a benzylamine group instead of a benzamide group. It exhibits different reactivity and biological activity due to the presence of the amine group.
  • N-(4-Nitrophenyl)-3,5-dichlorobenzamide: This compound has a nitro group instead of an amino group, which significantly alters its chemical and biological properties. It is more prone to reduction reactions and has different applications in research.
  • N-(4-Methoxyphenyl)-3,5-dichlorobenzamide: The presence of a methoxy group instead of an amino group changes the compound’s electronic properties and reactivity. It is used in different synthetic applications and has distinct biological activities.

N-(4-Aminophenyl)-3,5-dichlorobenzamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity, making it valuable for various scientific and industrial applications.

Properties

IUPAC Name

N-(4-aminophenyl)-3,5-dichlorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2N2O/c14-9-5-8(6-10(15)7-9)13(18)17-12-3-1-11(16)2-4-12/h1-7H,16H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLUPCCGHHJIEHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)NC(=O)C2=CC(=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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